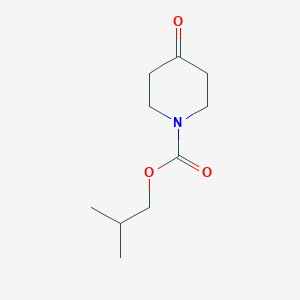

2-Methylpropyl 4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

2-methylpropyl 4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-8(2)7-14-10(13)11-5-3-9(12)4-6-11/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSQKZXJCIRCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its unique structural arrangement, featuring a piperidone core, a stereocenter at the C2 position, a reactive ketone at C4, and an acid-labile tert-butoxycarbonyl (Boc) protecting group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, spectroscopic signatures, and characteristic reactivity. We will explore key transformations at its primary functional groups, providing field-proven insights into experimental design and methodology. The content herein is structured to serve as a practical and authoritative resource for scientists engaged in the design and execution of synthetic routes involving this valuable intermediate.

Molecular Structure and Physicochemical Properties

Nomenclature and Stereochemistry

The subject of this guide is systematically named tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate. In laboratory and commercial contexts, it is frequently referred to by synonyms such as 1-Boc-2-methyl-4-piperidone or N-Boc-2-methyl-4-piperidone.[1] The presence of a chiral center at the C2 position means the compound can exist as a racemic mixture or as individual enantiomers: (R)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-43-5) and (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-49-1).[2][3][4][5] The stereochemistry at this position is critical as it often dictates the biological activity of the final drug substance, making enantiomerically pure starting materials highly sought after in targeted drug design.

Core Structural Features

The chemical behavior of this molecule is a direct consequence of its three primary structural components:

-

The Piperidone Ring: A six-membered saturated heterocycle containing a nitrogen atom. This core structure is a common motif in a vast number of bioactive compounds and natural products.

-

The C4-Ketone: This carbonyl group is the primary site for nucleophilic attack and condensation reactions, serving as a versatile handle for molecular elaboration. Its adjacent methylene protons at C3 and C5 are enolizable, opening pathways for alpha-functionalization.

-

The N-Boc Group: The tert-butoxycarbonyl protecting group serves a dual purpose. It deactivates the ring nitrogen towards many reagents, preventing unwanted side reactions such as N-alkylation or acylation. Critically, its lability under acidic conditions provides a reliable and orthogonal deprotection strategy, allowing for subsequent functionalization of the secondary amine.[6]

Physicochemical Data

The fundamental physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO₃ | [1][2] |

| Molecular Weight | 213.27 g/mol | [1][2] |

| IUPAC Name | tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate | [1] |

| CAS Number (Racemate) | 190906-92-4 | [1] |

| CAS Number ((R)-enantiomer) | 790667-43-5 | [2] |

| CAS Number ((S)-enantiomer) | 790667-49-1 | [3][4] |

| Density | ~1.1 g/cm³ | [3] |

| Boiling Point | ~298.8 °C at 760 mmHg | [3] |

Spectroscopic Characterization

Definitive identification and purity assessment of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate rely on a combination of standard spectroscopic techniques. The expected signatures are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include:

-

A large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

A doublet around 1.1-1.2 ppm for the three protons of the C2-methyl group.

-

A complex series of multiplets between 2.0 and 4.5 ppm representing the diastereotopic protons of the piperidine ring. The protons on carbons adjacent to the nitrogen (C2 and C6) will be the most downfield-shifted.

¹³C NMR Spectroscopy

The carbon spectrum is characterized by several diagnostic peaks:

-

A signal for the ketone carbonyl at the C4 position, typically observed around 205-210 ppm .

-

The carbamate carbonyl of the Boc group appears further upfield, around 154-156 ppm .

-

The quaternary carbon of the tert-butyl group is found near 80 ppm .

-

The remaining aliphatic carbons of the piperidine ring and the methyl groups will appear in the 20-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by two strong carbonyl stretching absorptions:

-

A sharp, intense peak around 1715-1730 cm⁻¹ corresponding to the C=O stretch of the cyclic ketone.

-

Another strong absorption around 1680-1700 cm⁻¹ for the C=O stretch of the N-Boc carbamate group.

Mass Spectrometry

Under electrospray ionization (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 214.3. A common and diagnostic fragmentation pathway is the loss of the tert-butyl group (-56 Da) or isobutylene, leading to a significant fragment ion.

Chemical Reactivity and Synthetic Utility

The synthetic value of this intermediate stems from the distinct reactivity of its functional groups, which can often be addressed selectively.

Caption: Experimental workflow for Boc deprotection.

Handling, Storage, and Safety

As a laboratory chemical, proper handling is essential.

-

Safety: The compound is classified as a skin, eye, and potential respiratory irritant. [1][2]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: For long-term stability, suppliers recommend storing the material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). [4][5]This minimizes degradation from atmospheric moisture and oxygen.

Conclusion

tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is a cornerstone intermediate for the synthesis of piperidine-containing drug candidates. Its well-defined reactivity allows for selective manipulation at the C4-ketone, the N-Boc group, and the adjacent alpha-carbons. A thorough understanding of its chemical properties, as outlined in this guide, empowers researchers to design more efficient and robust synthetic strategies, accelerating the discovery and development of novel therapeutics. Its utility is consistently demonstrated in the synthesis of complex molecules, including kinase inhibitors and other biologically active agents. [6][7][8]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 25110958, tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12992764, tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. Available at: [Link]

-

ChemSrc (2025). (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS 790667-49-1. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of ethyl 4-oxopiperidine-1-carboxylate. Available at: [Link]

-

ResearchGate (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Available at: [Link]

-

ResearchGate (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10400214, 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate. Available at: [Link]

-

ACS Publications (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry. Available at: [Link]

-

Atlantis Press (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available at: [Link]

Sources

- 1. tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 12992764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 25110958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:790667-49-1 | (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester | Chemsrc [chemsrc.com]

- 4. 790667-49-1|(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. 790667-43-5|(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. atlantis-press.com [atlantis-press.com]

A Technical Guide to 2-Methylpropyl 4-oxopiperidine-1-carboxylate: A Versatile Heterocyclic Building Block

This in-depth technical guide provides a comprehensive overview of 2-Methylpropyl 4-oxopiperidine-1-carboxylate, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical structure, nomenclature, synthesis, and potential applications, with a focus on the scientific principles underpinning its utility.

Molecular Structure and Nomenclature

This compound, also known by its semi-systematic name isobutyl 4-oxopiperidine-1-carboxylate, is a derivative of 4-piperidone. The core of the molecule is a piperidine ring, a six-membered heterocycle containing one nitrogen atom. A ketone functional group is located at the 4-position of this ring. The nitrogen atom at the 1-position is protected by an isobutyloxycarbonyl group. This protecting group strategy is crucial in multi-step syntheses, as it modulates the reactivity of the piperidine nitrogen.

The IUPAC name for this compound is This compound . The chemical structure is as follows:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C10H17NO3 | - |

| Molecular Weight | 199.25 g/mol | [Calculated] |

| XLogP3 | 1.1 | [Predicted] |

| Hydrogen Bond Donor Count | 0 | [Predicted] |

| Hydrogen Bond Acceptor Count | 3 | [Predicted] |

| Rotatable Bond Count | 3 | [Predicted] |

Synthesis and Reaction Principles

The synthesis of this compound is conceptually similar to the well-established synthesis of its tert-butyl analogue, N-Boc-4-piperidone.[1] The general strategy involves the protection of the nitrogen atom of 4-piperidone.

Proposed Synthetic Pathway:

Sources

Spectroscopic Profile of 1-Boc-2-methyl-4-piperidinone (CAS No. 190906-92-4): An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-Boc-2-methyl-4-piperidinone, identified by CAS number 190906-92-4. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering expert interpretation and insights into the structural elucidation of this heterocyclic compound. By explaining the causality behind experimental observations and providing detailed methodologies, this guide aims to serve as an authoritative reference for the characterization of this important synthetic intermediate.

Introduction: Unveiling the Molecular Identity

The compound with CAS number 190906-92-4 is chemically identified as tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, commonly referred to as 1-Boc-2-methyl-4-piperidinone.[1][2][3][4] It possesses the molecular formula C₁₁H₁₉NO₃ and a molecular weight of approximately 213.27 g/mol .[1][2][3][4] This molecule is a key building block in synthetic organic chemistry, particularly in the synthesis of pharmaceutical compounds, owing to its versatile piperidinone core and the presence of the tert-butyloxycarbonyl (Boc) protecting group. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its structure in complex synthetic pathways.

This guide will systematically dissect the ¹H NMR, IR, and MS data, providing a foundational understanding of how each technique contributes to the complete structural puzzle of 1-Boc-2-methyl-4-piperidinone.

Molecular Structure:

Caption: Chemical structure of 1-Boc-2-methyl-4-piperidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum of 1-Boc-2-methyl-4-piperidinone provides a detailed map of the different proton environments within the molecule.

Experimental Protocol

The ¹H NMR spectrum was acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[4] The use of a high-field instrument (500 MHz) allows for better signal dispersion and resolution, which is crucial for accurately assigning the protons in the piperidine ring. CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds, and its residual proton signal at 7.26 ppm serves as a convenient internal reference.

Data Interpretation and Structural Assignment

The reported ¹H NMR data for 1-Boc-2-methyl-4-piperidinone is as follows:

Table 1: ¹H NMR Data for 1-Boc-2-methyl-4-piperidinone [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.20-4.30 | m | 1H | H-2 |

| 3.90-4.05 | m | 1H | H-6a |

| 3.25-3.35 | m | 1H | H-6e |

| 2.65-2.70 | m | 1H | H-5a |

| 2.45-2.55 | m | 1H | H-5e |

| 2.30-2.40 | m | 1H | H-3a |

| 2.20-2.30 | m | 1H | H-3e |

| 1.49 | s | 9H | Boc (-C(CH₃)₃) |

| 1.18 | d, J=7.0 Hz | 3H | 2-CH₃ |

Analysis of the Spectrum:

-

Boc Group: The sharp singlet at 1.49 ppm, integrating to 9 protons, is the characteristic signature of the nine equivalent protons of the tert-butyl group of the Boc protecting group.[4]

-

Methyl Group: The doublet at 1.18 ppm, with a coupling constant (J) of 7.0 Hz, integrates to 3 protons and is assigned to the methyl group at the C-2 position.[4] The doublet splitting pattern arises from the coupling with the adjacent proton at C-2.

-

Piperidine Ring Protons: The protons on the piperidine ring appear as complex multiplets between 2.20 and 4.30 ppm.[4] This complexity is due to the conformational rigidity of the ring and the various geminal and vicinal couplings between the protons. The signals are assigned based on their expected chemical shifts and coupling patterns, with protons adjacent to the nitrogen and the carbonyl group generally appearing at a lower field. The assignments in Table 1 represent a plausible interpretation of the proton environment.

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Conclusion: A Unified Spectroscopic Picture

The collective analysis of ¹H NMR, predicted IR, and predicted MS data provides a robust and self-validating confirmation of the structure of 1-Boc-2-methyl-4-piperidinone (CAS No. 190906-92-4). The ¹H NMR data precisely maps the proton environment, confirming the connectivity of the piperidine ring, the methyl substituent, and the Boc protecting group. The predicted IR spectrum highlights the key functional groups, namely the ketone and carbamate carbonyls. Finally, the predicted mass spectrum corroborates the molecular weight and suggests characteristic fragmentation patterns involving the loss of the Boc group. This comprehensive spectroscopic guide serves as a valuable resource for scientists working with this important synthetic building block, enabling its confident identification and use in research and development.

References

-

1-Boc-2-methyl-4-piperidinone - ChemBK. (2024-04-09). Available at: [Link]

-

1-boc-2-methyl-piperidin-4-one | CAS#:190906-92-4 | Chemsrc. (2025-08-25). Available at: [Link]

-

tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 12992764 - PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

The Multifaceted Biological Activities of Substituted 4-Oxopiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 4-oxopiperidine scaffold is a privileged heterocyclic motif that forms the core of a vast array of biologically active molecules. Its inherent structural features, including a six-membered ring with a ketone functionality and a nitrogen atom, provide a versatile template for chemical modifications, leading to derivatives with a wide spectrum of pharmacological properties. This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted 4-oxopiperidine derivatives, with a focus on their anticancer, antimicrobial, neuroprotective, and analgesic and anti-inflammatory effects. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic potential. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics based on the 4-oxopiperidine core.

Introduction: The 4-Oxopiperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous structural element found in numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of a carbonyl group at the C-4 position to form the 4-oxopiperidine (also known as 4-piperidone) core significantly influences the molecule's conformational flexibility and electronic properties, making it an attractive starting point for the synthesis of diverse chemical libraries.[2] The presence of the ketone allows for a variety of chemical transformations, while the secondary amine provides a site for introducing a wide range of substituents, thereby modulating the compound's physicochemical properties and biological activity.

One of the most common and efficient methods for the synthesis of substituted 4-oxopiperidones is the Mannich reaction.[3] This one-pot, three-component condensation reaction typically involves an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine.[3] For the synthesis of 2,6-diaryl-4-piperidones, an ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate are commonly employed.[3]

This guide will explore the rich pharmacology of substituted 4-oxopiperidine derivatives, highlighting their potential as therapeutic agents in various disease areas.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Substituted 4-oxopiperidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[4] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which 4-oxopiperidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6][7] This is often achieved by modulating the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins. Many active derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.[6][7]

Furthermore, these compounds can interfere with key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.[1][5] Inhibition of these pathways can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating.[1] Some derivatives have also been found to inhibit the activity of crucial enzymes like PARP-1, which is involved in DNA repair, making cancer cells more susceptible to DNA-damaging agents.[6]

dot

Caption: Anticancer mechanism of 4-oxopiperidine derivatives.

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of substituted 4-oxopiperidine derivatives is typically evaluated using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a key metric for assessing potency.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Furfurylidene 4-piperidone analogs | Molt-4 (Leukemia) | Varies | [4] |

| 3,5-Bis(benzylidene)-4-piperidones | L1210 (Murine Leukemia) | Varies | [8] |

| Tetramethylpiperidine-phenazines | WHCO3 (Esophageal Cancer) | 0.36 - 0.48 | [9] |

| Tetramethylpiperidine-phenazines | PLC, HepG2 (Hepatocellular Carcinoma) | 0.36 - 0.48 | [9] |

| Tetramethylpiperidine-phenazines | CaCo2, COLO 320DM, HT29 (Colon Cancer) | 0.36 - 0.48 | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of substituted 4-oxopiperidine derivatives on a specific cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Substituted 4-oxopiperidine derivatives (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-oxopiperidine derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains poses a significant threat to public health, necessitating the development of novel antimicrobial agents. Substituted 4-oxopiperidine derivatives have demonstrated promising activity against a range of bacteria and fungi.[10][11][12][13]

Mechanism of Action: Disruption of Microbial Integrity

The antimicrobial mechanism of 4-oxopiperidine derivatives is not fully elucidated but is thought to involve the disruption of essential cellular processes in microorganisms. The lipophilicity of these compounds, often enhanced by specific substitutions, allows them to penetrate the microbial cell wall and membrane.[13] Once inside, they may interfere with key enzymes involved in vital metabolic pathways or disrupt the integrity of the cell membrane, leading to leakage of cellular contents and ultimately cell death. The addition of moieties like thiosemicarbazone to the 4-oxopiperidone core has been shown to enhance antifungal activity.[10]

dot

Caption: Workflow for antimicrobial susceptibility testing.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Piperidine derivatives | Staphylococcus aureus | 32-512 | [14] |

| Piperidine derivatives | Bacillus subtilis | 32-512 | [14] |

| N-Methyl 4-piperidone-derived curcuminoids | Streptococcus mutans | 250-500 | [13] |

| N-Methyl 4-piperidone-derived curcuminoids | Streptococcus salivarius | 250 | [13] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of substituted 4-oxopiperidine derivatives against a specific microbial strain.[15][16][17][18]

Materials:

-

Microbial strain of interest (bacterial or fungal)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Substituted 4-oxopiperidine derivatives

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Prepare Compound Dilutions: Prepare a series of twofold dilutions of the 4-oxopiperidine derivatives in the appropriate broth medium directly in the 96-well plate.

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, ensuring a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

Neuroprotective Activity: A Potential Avenue for Treating Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Substituted 4-oxopiperidine derivatives have shown promise as neuroprotective agents by combating oxidative stress, inflammation, and apoptosis in neuronal cells.[19][20]

Mechanism of Action: A Multifaceted Defense

The neuroprotective effects of these compounds are attributed to their ability to:

-

Reduce Oxidative Stress: They can scavenge reactive oxygen species (ROS) and reduce oxidative damage to neurons.[19]

-

Mitigate Neuroinflammation: They can suppress the activation of microglia, the brain's resident immune cells, and reduce the production of pro-inflammatory cytokines like IL-1β.[19]

-

Inhibit Apoptosis: Similar to their anticancer mechanism, they can modulate the Bcl-2 family of proteins to prevent neuronal apoptosis.[19]

dot

Caption: Neuroprotective mechanisms of 4-oxopiperidine derivatives.

Analgesic and Anti-inflammatory Activities: Targeting Pain and Inflammation

Pain and inflammation are common symptoms of many diseases. Substituted 4-oxopiperidine derivatives have demonstrated both analgesic (pain-relieving) and anti-inflammatory properties in various preclinical models.[2][3][21]

Mechanism of Action: Opioid Receptor Agonism and Inhibition of Inflammatory Mediators

The analgesic effects of some 4-oxopiperidine derivatives are mediated through their interaction with opioid receptors, particularly the µ-opioid receptor.[22][23] By acting as agonists at these receptors, they can modulate pain perception in the central nervous system.

Their anti-inflammatory activity is often attributed to their ability to inhibit the production of pro-inflammatory mediators. This can involve reducing the migration of inflammatory cells to the site of inflammation and decreasing the levels of inflammatory cytokines.[21][24]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of substituted 4-oxopiperidine derivatives.[25][26][27][28][29]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

Substituted 4-oxopiperidine derivatives

-

Vehicle (e.g., saline, Tween 80 solution)

-

Pletysmometer or calipers for measuring paw volume/thickness

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the 4-oxopiperidine derivative or the vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specific time before inducing inflammation.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the volume or thickness of the carrageenan-injected paw at various time points after the injection (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of edema for the compound-treated groups compared to the vehicle-treated group at each time point.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective 4-oxopiperidine derivatives.[30]

-

Anticancer Activity: The nature and position of substituents on the aryl rings at the C-2 and C-6 positions significantly influence cytotoxicity. Electron-withdrawing or bulky groups can enhance activity.[30]

-

Antimicrobial Activity: The lipophilicity of the molecule plays a key role. Increasing the lipophilicity through appropriate substitutions can improve antimicrobial potency.[13]

-

Analgesic Activity: The substituent on the piperidine nitrogen is critical for opioid receptor affinity and agonist activity.[31][32]

Conclusion and Future Perspectives

Substituted 4-oxopiperidine derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their synthetic accessibility via the Mannich reaction and the potential for diverse chemical modifications make them attractive candidates for drug discovery programs. Further research focusing on elucidating their precise mechanisms of action, optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and exploring their efficacy in in vivo disease models will be crucial for translating their therapeutic potential into clinical applications. The continued exploration of the chemical space around the 4-oxopiperidine scaffold holds great promise for the development of novel and effective treatments for cancer, infectious diseases, neurodegenerative disorders, and pain and inflammation.

References

-

Molecules. 2018 Dec 18;24(1):E25. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]

-

Frontiers in Pharmacology. 2022; 13: 815340. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

-

Molecules. 2017 Aug; 22(8): 1298. Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? [Link]

-

Biomedical and Pharmacology Journal. 2008;1(1). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

-

Bioorganic & Medicinal Chemistry Letters. 2014 Jan 15; 24(2): 645–650. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

-

WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

ResearchGate. Synthesis of 2,6-diaryl-4-piperidones and... [Link]

-

Molecular Medicine Reports. 2018 Nov; 18(5): 4775–4782. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. [Link]

-

Bioorganic & Medicinal Chemistry Letters. 2014 Jan 15; 24(2): 645–650. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

-

Molecules. 2023 Nov; 28(22): 7646. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. [Link]

-

ResearchGate. Piperine and piperidine-induced caspase pathway for activating cell... [Link]

-

protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Arzneimittelforschung. 2008;58(11):577-83. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. [Link]

-

ResearchGate. (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Molecules. 2022; 27(23): 8254. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. [Link]

-

Molecules. 2023; 28(21): 7378. QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. [Link]

-

African Journal of Pharmacy and Pharmacology. 2015 Aug 22; 9(31): 765-775. Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

-

Pharmaceutical Biology. 2017 Dec;55(1):2186-2193. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. [Link]

-

The Journal of Organic Chemistry. 2019 May 13;84(11):7196-7202. Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. [Link]

-

International Journal of Molecular Sciences. 2022 Nov; 23(22): 14352. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. [Link]

-

Clinical and Laboratory Standards Institute. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

-

Defense Technical Information Center. Piperidine Synthesis. [Link]

-

The Korean Journal of Physiology & Pharmacology. 2013 Aug; 17(4): 337–344. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Link]

-

ResearchGate. Chemical structures of anticancer piperidine derivatives. [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. 2006; 21(3): 263-267. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. [Link]

-

Semantic Scholar. Fentanyl and the 4-Anilinopiperidine Group of Analgesics. [Link]

-

ResearchGate. Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. [Link]

-

Clinical Microbiology and Antimicrobial Chemotherapy. 2018; 20(2): 149-152. Antimicrobial susceptibility testing by broth microdilution method: widely available modification. [Link]

-

UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

-

Science.gov. cell lines ic50: Topics by Science.gov. [Link]

-

Results in Chemistry. 2023; 5: 100877. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. [Link]

-

International Journal of Molecular Sciences. 2023 May; 24(10): 8870. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. [Link]

-

Journal of Medicinal Chemistry. 1980 Jul;23(7):790-2. 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. [Link]

-

Asian Journal of Chemistry. 2007; 19(7): 5215-5220. Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. [Link]

-

ResearchGate. Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]

-

Archiv der Pharmazie. 2014 Dec;347(12):877-87. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. [Link]

-

Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

-

Pain Physician. 2008; 11:S133-S153. Opioid Pharmacology. [Link]

-

Anti-cancer Drugs. 1996 Jul;7(5):543-50. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. [Link]

-

International Journal of Molecular Sciences. 2024 Dec 23;26(1):12. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. [Link]

-

Behavioural Pharmacology. 2015 Dec;26(8):751-9. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. [Link]

-

World's Veterinary Journal. 2023; 13(4): 637-646. Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. [Link]

Sources

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. researchgate.net [researchgate.net]

- 12. academicjournals.org [academicjournals.org]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. protocols.io [protocols.io]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 19. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 23. painphysicianjournal.com [painphysicianjournal.com]

- 24. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. inotiv.com [inotiv.com]

- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 29. wvj.science-line.com [wvj.science-line.com]

- 30. mdpi.com [mdpi.com]

- 31. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Methyl-4-oxopiperidine Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Strategic Importance of the 2-Methyl-4-oxopiperidine Core

In the landscape of contemporary drug discovery, the piperidine ring stands as one of the most ubiquitous and privileged scaffolds, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with a diverse range of biological targets. Within this important class of heterocycles, the 2-methyl-4-oxopiperidine scaffold has emerged as a particularly valuable building block in medicinal chemistry. The strategic placement of a methyl group at the 2-position introduces a chiral center, allowing for stereospecific interactions with biological macromolecules, while the ketone at the 4-position offers a versatile handle for further chemical modifications and can act as a key pharmacophoric element.

This technical guide provides an in-depth exploration of the 2-methyl-4-oxopiperidine core, from its synthesis to its diverse applications in the development of novel therapeutic agents. We will delve into the synthetic strategies for accessing this scaffold, explore its role in shaping the pharmacological profile of various drug candidates, and provide detailed protocols for the synthesis and biological evaluation of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in their own research endeavors.

Synthetic Strategies for Accessing the 2-Methyl-4-oxopiperidine Core

The efficient and stereocontrolled synthesis of the 2-methyl-4-oxopiperidine scaffold is a critical first step in its utilization for drug discovery. A common and effective strategy involves a multi-step sequence starting from readily available precursors, often employing a protecting group strategy to selectively manipulate the piperidine nitrogen. A representative synthesis of the key intermediate, (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, is outlined below.

Experimental Protocol: Synthesis of (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

This protocol describes a common synthetic route to access the N-Boc protected 2-methyl-4-oxopiperidine core.

Step 1: N-Boc Protection of 2-Methylpiperidine

-

To a solution of (S)-2-methylpiperidine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O (1.1 equiv.) at 0 °C.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to yield (S)-1-Boc-2-methylpiperidine.

Step 2: Oxidation to (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

-

A variety of oxidation methods can be employed for this transformation. A common method involves the use of a chromium-based oxidant like pyridinium chlorochromate (PCC) or a milder, more modern oxidant.

-

Dissolve (S)-1-Boc-2-methylpiperidine (1.0 equiv.) in an appropriate solvent (e.g., DCM).

-

Add the chosen oxidizing agent (e.g., PCC, 1.5 equiv.) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant byproducts.

-

Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired product, (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate.[2][3]

Step 3: N-Boc Deprotection to Yield 2-Methyl-4-oxopiperidine Hydrochloride

-

Dissolve the N-Boc protected piperidone (1.0 equiv.) in a suitable solvent such as methanol or dioxane.[4]

-

Add a solution of hydrochloric acid (HCl) in the chosen solvent (e.g., 4M HCl in dioxane) and stir at room temperature for 1-4 hours.[4]

-

Monitor the deprotection by TLC.

-

Upon completion, the hydrochloride salt of the deprotected piperidine may precipitate out of the solution.[4]

-

The product can be collected by filtration or by removing the solvent under reduced pressure.

Diagram: Synthetic Pathway to 2-Methyl-4-oxopiperidine

Caption: A general synthetic route to the 2-methyl-4-oxopiperidine core.

Therapeutic Applications of 2-Methyl-4-oxopiperidine Derivatives

The 2-methyl-4-oxopiperidine scaffold has been incorporated into a wide array of molecules with diverse pharmacological activities, demonstrating its versatility in medicinal chemistry.

Anticancer Agents

The piperidine moiety is a common feature in many anticancer drugs. The 2-methyl-4-oxopiperidine scaffold provides a rigid framework for the development of potent and selective inhibitors of various cancer-related targets. For instance, derivatives of this scaffold have been investigated as inhibitors of protein kinases, enzymes that are often dysregulated in cancer. The methyl group can provide beneficial hydrophobic interactions within the kinase active site, while the ketone can be a key hydrogen bond acceptor or a point for further derivatization to enhance potency and selectivity. While specific IC50 values for 2-methyl-4-oxopiperidine derivatives are not extensively reported in publicly available literature, related piperidine-containing compounds have shown significant promise. For example, certain piperidine derivatives have demonstrated potent cytotoxicity against various cancer cell lines.

Table 1: Representative Anticancer Activity of Piperidine-Containing Compounds

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzothiazole-Piperazine Derivatives | HUH-7 (Hepatocellular) | 1.23 | [5] |

| MCF-7 (Breast) | 0.98 | [5] | |

| HCT-116 (Colorectal) | 1.54 | [5] | |

| 1,8-Diazaphenothiazine Derivatives | SW-948 (Colon Carcinoma) | ~5 µg/ml (for compound 4) | [1] |

| L-1210 (Leukemia) | ~10 µg/ml (for compound 4) | [1] |

Neuroprotective Agents

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. The 2-methyl-4-oxopiperidine scaffold has been explored for the development of neuroprotective agents. The ability of the piperidine ring to cross the blood-brain barrier is a key advantage in this therapeutic area. Derivatives of this scaffold have been designed to modulate the activity of targets implicated in neurodegeneration, such as certain G-protein coupled receptors (GPCRs) and enzymes. For example, analogues of the D2/D3 receptor agonist S32504, which contains a piperidine-like moiety, have shown robust neuroprotective effects against MPP+-induced cell death in vitro and against MPTP-induced neuronal death in vivo.[6] The stereochemistry introduced by the 2-methyl group can be crucial for achieving high affinity and selectivity for specific receptor subtypes, thereby minimizing off-target effects.

Anti-inflammatory Agents

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 2-methyl-4-oxopiperidine scaffold has provided valuable insights into the structural requirements for biological activity.

-

Stereochemistry at the 2-position: The chirality introduced by the methyl group is often critical for potency and selectivity. The (S) or (R) configuration can lead to vastly different pharmacological profiles, highlighting the importance of stereocontrolled synthesis.

-

Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen plays a pivotal role in modulating the physicochemical properties and biological activity of the molecule. Large, lipophilic groups can enhance membrane permeability and interactions with hydrophobic pockets of target proteins.

-

Modification of the 4-oxo Group: The ketone at the 4-position is a versatile functional group for further elaboration. It can be reduced to a hydroxyl group, which can act as a hydrogen bond donor, or converted to other functional groups to explore different interactions with the target.

-

Substitution on the Piperidine Ring: The introduction of additional substituents on the carbon framework of the piperidine ring can be used to fine-tune the conformational preferences of the scaffold and to introduce additional points of interaction with the biological target.

Diagram: Key Areas for SAR Exploration

Caption: Key structural features of the 2-methyl-4-oxopiperidine scaffold for SAR studies.

Experimental Protocol: In Vitro Cytotoxicity Assay

Evaluating the cytotoxic potential of novel compounds is a fundamental step in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-methyl-4-oxopiperidine derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[5]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: Workflow for In Vitro Cytotoxicity Testing

Caption: Standard workflow for in vitro cytotoxicity testing.

Conclusion and Future Perspectives

The 2-methyl-4-oxopiperidine scaffold represents a privileged and highly versatile core in medicinal chemistry. Its unique structural features, including a chiral center and a modifiable ketone, provide a rich platform for the design and synthesis of novel therapeutic agents with diverse pharmacological activities. The synthetic accessibility of this scaffold, coupled with the potential for fine-tuning its properties through systematic SAR studies, ensures its continued relevance in the pursuit of new treatments for a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. As our understanding of the molecular basis of disease continues to grow, the strategic application of well-defined and adaptable scaffolds like the 2-methyl-4-oxopiperidine core will undoubtedly play a central role in the future of drug discovery.

References

-

Ronad, P. M., et al. (2009). Synthesis and evaluation of anti-inflammatory and analgesic activities of a novel series of substituted-N-(4-methyl-2-oxo-2H-chromen-7-yl) benzamides. Arzneimittelforschung, 59(3), 131-135. [Link]

-

ResearchGate. (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

-

ResearchGate. (n.d.). Anticancer activity (IC 50 ) of selected compounds 4 and 13 and.... Retrieved from [Link]

-

Chemsrc. (2025). CAS#:790667-49-1 | (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester. [Link]

-

MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(15), 4992. [Link]

- Google Patents. (n.d.).

-

PubMed. (2003). Synthesis and anti-inflammatory activity of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives. Il Farmaco, 58(4), 323-328. [Link]

-

PubChem. (n.d.). tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

- Indian Journal of Chemistry. (2007). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 46(7), 1215-1221.

-

ScienceDirect. (2012). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters, 22(1), 378-382. [Link]

-

PMC. (2020). Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. Molecules, 25(21), 5035. [Link]

-

MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8979. [Link]

-

PubMed. (2013). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of Medicinal Chemistry, 56(19), 7652-7666. [Link]

-

PubMed. (2012). A two-step strategy for structure-activity relationship studies of N-methylated aβ42 C-terminal fragments as aβ42 toxicity inhibitors. ChemMedChem, 7(4), 639-647. [Link]

-

MDPI. (2019). Bioactive Peptides and Depsipeptides with Anticancer Potential: Sources from Marine Animals. Marine Drugs, 17(8), 443. [Link]

-

PubMed. (2003). Neuroprotective effects of the novel D3/D2 receptor agonist and antiparkinson agent, S32504, in vitro against 1-methyl-4-phenylpyridinium (MPP+) and in vivo against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a comparison to ropinirole. European Journal of Pharmacology, 482(1-3), 85-95. [Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. biosynth.com [biosynth.com]

- 3. tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 12992764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the therapeutic potential of 4-oxopiperidine-1-carboxylates

An In-Depth Technical Guide to the Therapeutic Potential of 4-Oxopiperidine-1-carboxylates

Authored by Gemini, Senior Application Scientist

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged structures" possess the inherent ability to bind to multiple biological targets with high affinity, offering a versatile foundation for drug discovery. The 4-oxopiperidine-1-carboxylate scaffold is a paramount example of such a structure. Its synthetic tractability, coupled with its conformational pre-organization, makes it an exceptionally valuable core for constructing diverse libraries of bioactive compounds. This guide provides a deep dive into the burgeoning therapeutic potential of this scaffold, synthesizing data from seminal studies to offer researchers and drug development professionals a comprehensive resource on its applications, from fighting drug-resistant microbes to inhibiting viral replication and combating cancer.

Section 1: Synthesis and Structural Fundamentals

The therapeutic journey of any scaffold begins with its synthesis. The 4-oxopiperidine-1-carboxylate core is synthetically accessible, allowing for systematic structural modifications to optimize biological activity. A foundational understanding of its synthesis is crucial for appreciating the structure-activity relationship (SAR) studies that follow.

General Synthetic Strategy

A common and efficient route to key intermediates, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, often starts from 1-benzylpiperidin-4-one.[1] A Strecker-type condensation of the piperidone with an aniline and hydrogen cyanide yields an anilino-nitrile, which can then be selectively hydrolyzed to the corresponding anilino-amide.[1] Further chemical transformations can then be employed to arrive at the desired carboxylate derivative. This multi-step synthesis allows for diversification at multiple points, a critical feature for building compound libraries for high-throughput screening.

Another key precursor, ethyl 4-oxopiperidine-1-carboxylate, serves as a versatile starting material for a wide range of derivatives.[2][3] Its synthesis is well-established, making it a commercially available and cost-effective entry point for many research programs.

Diagram: General Synthetic Workflow

Caption: Generalized workflow for the synthesis of 4-oxopiperidine-1-carboxylate derivatives.

Section 2: Antimicrobial Applications: A New Frontier Against Resistance

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. The 4-oxopiperidine-1-carboxylate scaffold has emerged as a promising framework for developing new compounds to combat these challenging pathogens.

Antibacterial Activity

Research into substituted arylamides of 4-(4-oxo-4H-quinazolin-3-yl)-piperidine-1-carboxylic acids has revealed significant activity against Gram-positive bacteria.[4] Studies have shown that these compounds effectively inhibit the growth of Staphylococcus aureus and Bacillus subtilis.[4] The structure-activity relationship analysis demonstrated that the presence of electron-donating substituents at specific positions on the quinazolin-4-one ring and the aromatic fragment of the urea moiety enhances antibacterial efficacy.[4] This finding is critical as it provides a clear vector for medicinal chemists to optimize the potency of this compound class for potential development into narrow-spectrum antibiotics.[4]

Furthermore, metal complexes of ligands derived from 4-oxopiperidine-1-carbohydrazide have shown potent antimicrobial properties.[2] These complexes have demonstrated a good binding score with essential bacterial enzymes like adenylate kinase and peptide deformylase, as confirmed by docking simulations, suggesting a plausible mechanism of action.[2]

Antifungal Potential

In addition to antibacterial effects, derivatives of this scaffold are being explored for antifungal applications. Inspired by established antifungals like fenpropidin and amorolfine, which contain piperidine or morpholine rings, researchers have synthesized and evaluated 4-aminopiperidines.[5] Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, have been identified as promising candidates due to their significant in vitro activity against clinically relevant Candida and Aspergillus species.[5] Mechanistic studies suggest that these compounds may act by inhibiting sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol biosynthesis pathway, a well-validated antifungal target.[5]

Table 1: Summary of Antimicrobial Activity

| Compound Class | Target Organisms | Key Findings | Reference |

| Arylamides of 4-(4-oxo-4H-quinazolin-3-yl)-piperidine-1-carboxylic acids | Staphylococcus aureus, Bacillus subtilis | Electron-donating groups enhance activity against Gram-positive bacteria. | [4] |

| Metal complexes of (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide | Various bacteria and fungi | Good binding scores to bacterial adenylate kinase and peptide deformylase. | [2] |

| 4-Aminopiperidines (e.g., 1-benzyl-N-dodecylpiperidin-4-amine) | Candida spp., Aspergillus spp. | Inhibition of ergosterol biosynthesis enzymes (sterol C14-reductase and sterol C8-isomerase). | [5] |

| Fluoroquinolones with 4-(1H-1,2,3-triazol-1-yl)piperidine moiety | Quinolone-susceptible and multidrug-resistant strains, especially S. aureus and S. epidermidis | A specific derivative showed antibacterial activity comparable to ciprofloxacin and vancomycin. | [6] |

Section 3: Antiviral Therapeutics: Targeting Key Viral Proteins

The versatility of the 4-oxopiperidine-1-carboxylate scaffold extends to the development of antiviral agents, a field of critical importance in the face of global pandemics.

Inhibition of SARS-CoV-2 Proteases

The SARS-CoV-2 papain-like protease (PLpro) is essential for viral replication and is a prime target for antiviral drug development.[7] A fragment-based screening approach successfully identified hits that bind to SARS-CoV-2 PLpro.[7] Through structure-based design and extensive medicinal chemistry, these initial fragments were optimized into potent inhibitors.[7] The synthesis of the core spiro-chromanone structures utilized tert-butyl 4-oxopiperidine-1-carboxylate as a key building block.[7] The resulting lead compounds demonstrated nanomolar affinity for PLpro and robust cellular antiviral activity, highlighting the potential of this scaffold to generate inhibitors for combating current and future coronavirus outbreaks.[7]

Similarly, a class of 1,4,4-trisubstituted piperidines, synthesized via the Ugi four-component reaction, has shown promising activity against coronaviruses, including SARS-CoV-2.[8] Mechanistic studies revealed that these compounds act as non-covalent inhibitors of the viral main protease (Mpro or 3CLpro), another crucial enzyme in the viral life cycle.[8] In silico docking studies supported the binding of these compounds to the catalytic site of Mpro.[8]

Influenza Virus Entry Inhibition

Derivatives of 4-aminopiperidines have also been identified as potent inhibitors of influenza A virus entry.[9] These compounds are believed to target the viral hemagglutinin (HA) protein, which mediates the fusion of the viral and host cell membranes. One lead compound exhibited a significant reduction in viral titer against both H1N1 and H5N1 strains, including an oseltamivir-resistant variant.[9] Notably, this compound demonstrated synergistic activity with oseltamivir, suggesting a potential for combination therapy to enhance treatment efficacy and combat drug resistance.[9]

Diagram: Viral Protease Inhibition Workflow

Caption: Workflow for developing viral protease inhibitors from a 4-oxopiperidine core.

Section 4: Anticancer Potential: Disrupting Cellular Proliferation

The 4-oxopiperidine-1-carboxylate scaffold has also been successfully employed in the development of novel anticancer agents.

Tubulin Inhibition in Prostate Cancer

A class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as a new chemotype of tubulin inhibitors with antiproliferative activity against the DU-145 human prostate cancer cell line.[10] The initial discovery came from a high-throughput screen which indicated that the 1-carboxamide fragment was essential for activity.[10] A systematic SAR optimization led to a more than tenfold improvement in potency, with the most active compound showing a GI50 value of 120 nM.[10] This study also underscored the importance of the scaffold's geometry; the 1,4-piperidine linker was found to be optimal, as altering the linker to a 1,2- or 1,3-substitution pattern drastically reduced or eliminated activity.[10] This highlights the precise structural requirements for effective interaction with the biological target.

The piperidine scaffold itself is a component of many molecules with anticancer properties.[11] For instance, piperine, an alkaloid containing a piperidine ring, has been shown to induce apoptosis and inhibit cancer cell migration.[12] Derivatives of piperidine have been found to inhibit cell proliferation in both estrogen receptor (ER) positive and ER negative breast cancer cells by arresting the cell cycle and inducing the generation of reactive oxygen species (ROS).[11]

Table 2: Antiproliferative Activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides

| Compound ID | Linker Geometry | Target Cell Line | GI50 Value (nM) | Key Structural Feature | Reference |

| 12a | 1,4-piperidine | DU-145 | 120 | Optimized lead compound with high potency | [10] |

| 15 | 2-piperidine | DU-145 | > 2000 | Activity drastically reduced with non-linear geometry | [10] |

| 1, 2, 3 | 1,4-piperidine | DU-145 | Low µM range | Initial hits from high-throughput screening | [10] |

Section 5: Applications in Neurodegenerative Diseases: A Future Horizon

While direct clinical applications are still emerging, the 4-oxopiperidine scaffold is highly relevant to the development of therapies for neurodegenerative diseases (NDs) such as Alzheimer's and Parkinson's disease. The pathophysiology of these diseases is complex, often involving oxidative stress, neuroinflammation, and the aggregation of misfolded proteins.[13][14][15][16]

The chemical versatility of the 4-oxopiperidine-1-carboxylate core makes it an ideal starting point for designing molecules that can modulate the pathways implicated in neurodegeneration. For example, compounds could be designed to:

-

Inhibit enzymes that contribute to oxidative stress, such as NADPH oxidases.[15]

-

Act as ligands for receptors involved in neuroinflammation, such as chemokine or cytokine receptors.

-

Interfere with protein aggregation processes, a hallmark of many neurodegenerative disorders.[17]

The ability to synthesize large, diverse libraries of these compounds is crucial for screening and identifying new leads for these incredibly challenging diseases. The established synthetic routes for this scaffold provide a solid foundation for such exploratory research.[1][18]

Section 6: Experimental Protocols

To translate the potential of this scaffold into tangible results, robust and reproducible experimental protocols are essential. The following sections detail a representative synthetic procedure and a standard biological assay.

Synthesis of a Key Intermediate: tert-butyl 4-oxospiro-[chromane-2,4′-piperidine]-1′-carboxylate

This protocol is adapted from the synthesis of intermediates used in the development of SARS-CoV-2 PLpro inhibitors.[7] The rationale for this multi-step synthesis is to build the complex spirocyclic core required for potent enzyme inhibition.

Step 1: Acylation of Phenol

-

Dissolve the starting phenol (e.g., 2,3-dimethylphenol) in dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (2.0 equivalents) followed by acetyl chloride (1.5 equivalents).

-

Stir the reaction at room temperature for 3 hours.

-

Perform an aqueous workup by diluting with water and extracting with DCM. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

Step 2: Fries Rearrangement

-

The product from Step 1 is subjected to a Fries rearrangement using aluminum trichloride to generate the corresponding hydroxy-acetophenone.

Step 3: Cyclization

-

Dissolve the hydroxy-acetophenone (1.0 equivalent) and tert-butyl 4-oxopiperidine-1-carboxylate (1.1 equivalents) in methanol and cool to 0 °C.

-

Add pyrrolidine (1.5 equivalents) and stir for 5 minutes.

-

Heat the reaction to 80 °C and maintain for 3 hours.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate and concentrate in vacuo to yield the crude product.

-

Purify by flash column chromatography to obtain the final spiro-chromanone intermediate.

Biological Assay: Antibacterial Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a novel compound against a bacterial strain, a standard method for assessing antibacterial activity.[6]

Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth.

Materials:

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strain (e.g., Staphylococcus aureus).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL.

Procedure:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Prepare a bacterial inoculum and dilute it in CAMHB to a final concentration of ~5 x 10^5 CFU/mL.

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (no compound) and a negative control (no bacteria).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound in which there is no visible turbidity.

Section 7: Future Perspectives and Conclusion

The 4-oxopiperidine-1-carboxylate scaffold has unequivocally demonstrated its value as a privileged structure in modern drug discovery. Its synthetic accessibility allows for extensive exploration of chemical space, leading to the identification of potent and selective modulators of diverse biological targets.

Future Directions:

-

Expansion to New Targets: The application of this scaffold should be expanded to other therapeutic areas, such as inflammatory diseases and metabolic disorders.

-

Pharmacokinetic Optimization: A critical challenge will be to optimize the ADME (absorption, distribution, metabolism, excretion) and toxicity profiles of lead compounds to ensure their suitability for clinical development.

References

-

Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

The search for new antimicrobial agents from the substituted arylamides of 4-(4-oxo-4H-quinazolin-3-yl)-piperidine-1-carboxylic acids | Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

-

Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed Central. Available from: [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. Available from: [Link]

-

Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxylate | lookchem. Available from: [Link]

- US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents.

-

Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro - ACS Publications. Available from: [Link]

-

4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed. Available from: [Link]

-

ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 29976-53-2 - Matrix Fine Chemicals. Available from: [Link]

-

4-hydroxynonenal and neurodegenerative diseases - PubMed. Available from: [Link]

-

4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed. Available from: [Link]

-

Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Available from: [Link]

-

Role of Bioactives in Neurodegenerative Diseases - PMC - NIH. Available from: [Link]

-

A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Available from: [Link]

-

Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents - NIH. Available from: [Link]

-

Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry That Are Synergistic with Oseltamivir - NIH. Available from: [Link]

-

ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE - ChemBK. Available from: [Link]

-

4-oxopiperidine-1-carboxylic acid-ShenZhen Jianbamboo Biotechnology Co. Ltd. Available from: [Link]

-

4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. Available from: [Link]

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. Available from: [Link]

-

Oxidative Stress in the Pathogenesis of Neurodegenerative Diseases - MDPI. Available from: [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. Available from: [Link]

-

Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Available from: [Link]

-

The Promise of Piperine in Cancer Chemoprevention - PMC - PubMed Central. Available from: [Link]

-

Complement therapeutics in neurodegenerative diseases - -ORCA - Cardiff University. Available from: [Link]

-

Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed. Available from: [Link]

-